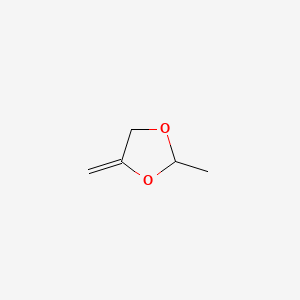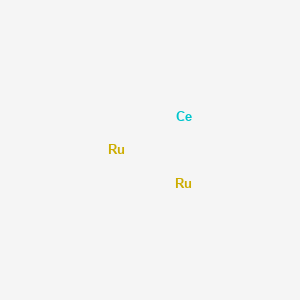
Cerium--ruthenium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium–ruthenium (1/2) is a compound formed by the combination of cerium and ruthenium in a 1:2 ratio. Cerium is a lanthanide metal known for its catalytic properties and ability to store and release oxygen. Ruthenium, a transition metal, is renowned for its catalytic activity and stability. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cerium–ruthenium (1/2) can be synthesized through various methods, including wet impregnation and single-atom preparation approaches. In the wet impregnation method, cerium oxide is used as a support material, and ruthenium is impregnated onto the cerium oxide surface. The reaction conditions typically involve calcination at temperatures between 500°C and 600°C to achieve optimal catalytic sites .
Industrial Production Methods
Industrial production of cerium–ruthenium (1/2) often involves the use of nanometer materials supported ruthenium catalysts. The preparation methods include defect engineering, coordination design, ion exchange, dipping method, and electrochemical deposition. These methods enhance the catalytic performance of the compound by optimizing the particle size and support material .
化学反応の分析
Types of Reactions
Cerium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cerium(IV)-driven oxidation of water catalyzed by mononuclear ruthenium complexes. This reaction involves the formation of molecular oxygen through radical coupling, acid-base reactions, and oxo-oxo radical coupling .
Common Reagents and Conditions
Common reagents used in reactions involving cerium–ruthenium (1/2) include cerium(IV) compounds and water. The reaction conditions often involve acidic aqueous solutions and temperatures above 60°C .
Major Products Formed
The major products formed from reactions involving cerium–ruthenium (1/2) include molecular oxygen and various oxidized species. These products are significant in applications such as artificial photosynthesis and catalytic oxidation processes .
科学的研究の応用
Cerium–ruthenium (1/2) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of cerium–ruthenium (1/2) involves the interaction between cerium and ruthenium at the molecular level. In oxidation reactions, cerium(IV) acts as an oxidant, facilitating the transfer of electrons and protons. Ruthenium complexes catalyze the formation of molecular oxygen through various pathways, including radical coupling and acid-base reactions. The molecular targets and pathways involved in these reactions are crucial for the compound’s catalytic activity .
類似化合物との比較
Cerium–ruthenium (1/2) can be compared with other similar compounds, such as cerium–ruthenium–aluminum (CeRuAl) and cerium–ruthenium–indium (CeRuIn). These compounds exhibit unique bonding characteristics and catalytic properties. For example, CeRuAl has unusually short Ce–Ru distances, resulting in strong bonding and intermediate valence behavior . CeRuIn, on the other hand, shows promising catalytic activity in oxidation reactions .
Conclusion
Cerium–ruthenium (1/2) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and catalytic activity make it a valuable material for research and development in chemistry, biology, medicine, and industry.
特性
CAS番号 |
12050-64-5 |
|---|---|
分子式 |
CeRu2 |
分子量 |
342.3 g/mol |
IUPAC名 |
cerium;ruthenium |
InChI |
InChI=1S/Ce.2Ru |
InChIキー |
MOEDSIBRVWSZCW-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


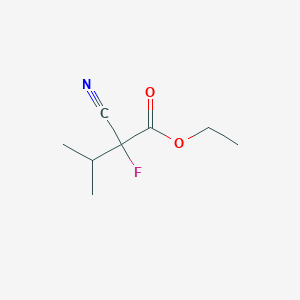
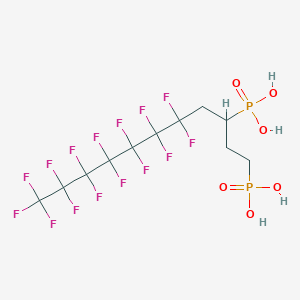
![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

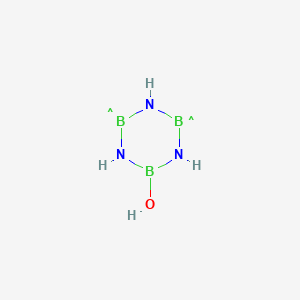
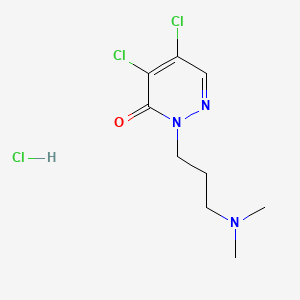
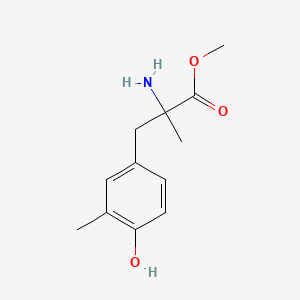
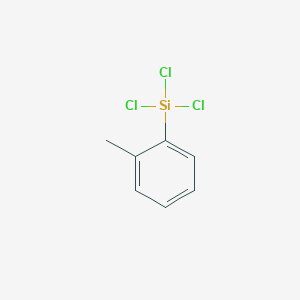
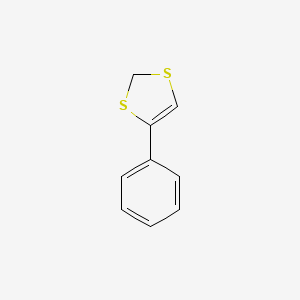

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

